3-Borono-N-(2-chloro-4-methylphenyl)benzamide
Overview
Description
“3-Borono-N-(2-chloro-4-methylphenyl)benzamide” is a boron-containing compound with a broad range of applications in organic synthesis, catalysis, and medical research. It has a CAS Number of 957060-97-8 and a molecular weight of 289.53 . The IUPAC name is 3-[(2-chloro-4-methylanilino)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for “3-Borono-N-(2-chloro-4-methylphenyl)benzamide” is 1S/C14H13BClNO3/c1-9-5-6-13(12(16)7-9)17-14(18)10-3-2-4-11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The molecular formula of “3-Borono-N-(2-chloro-4-methylphenyl)benzamide” is C14H13BClNO3 . Its molecular weight is 289.53 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound’s structure suggests potential for the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity . Such activity is significant in the context of neurological disorders, where modulation of the M1 receptor can have therapeutic benefits.
Dermatological Applications
The compound’s derivatives, specifically borinic acid picolinate esters , show promise for use against various cutaneous diseases . Research in this area could lead to the development of new treatments for skin conditions that are currently difficult to manage.
Pain Management
Another potential application is in the synthesis of TRPV1 antagonists . These antagonists can be used in the treatment of chronic pain, offering a new avenue for pain management strategies.
Fluorene Synthesis
The compound is involved in the intramolecular aromatic carbenoid insertion for the synthesis of fluorenes . Fluorenes are polycyclic aromatic compounds with applications in organic electronics and photonics.
Safety and Hazards
properties
IUPAC Name |
[3-[(2-chloro-4-methylphenyl)carbamoyl]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BClNO3/c1-9-5-6-13(12(16)7-9)17-14(18)10-3-2-4-11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRYKTFMVWDUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657376 | |
Record name | {3-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Borono-N-(2-chloro-4-methylphenyl)benzamide | |
CAS RN |
957060-97-8 | |
Record name | {3-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.